molecular formula C13H14FN5 B2581385 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine CAS No. 2195939-53-6

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

Cat. No.: B2581385
CAS No.: 2195939-53-6
M. Wt: 259.288
InChI Key: LUVYLWZJBOUTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a pyrimidine ring substituted with a fluorine atom and a piperazine ring attached to a pyridine moiety. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Safety and Hazards

The compound “5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” is classified as Acute Tox. 3 Oral . It also has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluorine atom and other substituents on the pyrimidine ring can be replaced with other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. This fluorine substitution can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-fluoro-4-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5/c14-11-9-15-10-17-13(11)19-7-5-18(6-8-19)12-3-1-2-4-16-12/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVYLWZJBOUTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=NC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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